

# Chemical structure and synthesis of ciprofloxacin

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An In-depth Technical Guide to the Chemical Structure and Synthesis of Ciprofloxacin

## Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used for the treatment of a variety of bacterial infections.[1][2][3] It functions by inhibiting DNA gyrase, a type II topoisomerase, and topoisomerase IV, enzymes necessary to separate bacterial DNA, thereby inhibiting cell division.[1][2] This guide provides a detailed overview of the chemical structure and a common synthesis route for ciprofloxacin, intended for researchers, scientists, and drug development professionals.

# **Chemical Structure of Ciprofloxacin**

Ciprofloxacin is a synthetic chemotherapeutic agent.[4] The core of its structure is a quinolone carboxylic acid with piperazinyl and cyclopropyl substituents, and it is fluorinated at the C-6 position.[4]

The IUPAC name for ciprofloxacin is 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid.[1][5]

## **Key Structural Features:**

• Fluoroquinolone Core: This bicyclic system is essential for its antibacterial activity. The fluorine atom at position 6 significantly enhances its potency.



- Cyclopropyl Group: The cyclopropyl group at the N-1 position of the quinolone ring is a key feature that increases the spectrum of activity.
- Piperazine Ring: The piperazine moiety at the C-7 position contributes to its antipseudomonal activity and pharmacokinetic properties.
- Carboxylic Acid Group: The carboxylic acid at position 3 is crucial for the binding of the drug to the DNA gyrase enzyme.

Identifier	Value
IUPAC Name	1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid[1][5]
Molecular Formula	C17H18FN3O3[1][6][7][8]
Molecular Weight	331.34 g/mol [1][7]
CAS Number	85721-33-1[1][6]

# **Synthesis of Ciprofloxacin**

Several synthetic routes for ciprofloxacin have been developed. A widely recognized method involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with piperazine.

## **Overall Reaction Scheme:**

The synthesis can be broadly summarized in two main stages:

- Formation of the quinolone ring system.
- Nucleophilic substitution with piperazine.

A common starting material for the synthesis is 2,4-dichloro-5-fluoro-benzoyl chloride.

# **Experimental Protocols**

## Foundational & Exploratory





Step 1: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid methyl ester

This key intermediate can be synthesized in a one-pot reaction from 2,4-dichloro-5-fluoro benzoylchloride and 3-dimethylamino-acrylic acid methyl ester.[2]

#### Materials:

- 3-dimethylamino-acrylic acid methyl ester (0.48 mol)
- Toluene (600 ml)
- Triethylamine (TEA) (0.65 mol)
- 2,4-dichloro-5-fluoro benzoylchloride (0.43 mol)
- Cyclopropylamine (0.48 mol)
- Potassium carbonate (0.48 mol)
- Dimethylformamide (DMF) (400 ml)
- Ice water
- Hexane

#### Procedure:

- To a solution of 3-dimethylamino-acrylic acid methyl ester in toluene, add triethylamine at 10-15°C and stir for 15 minutes.
- Add a solution of 2,4-dichloro-5-fluoro benzoylchloride in toluene at 10-15°C over 30 minutes.
- Stir at room temperature for 10 minutes, then raise the temperature to 80-85°C and maintain for 4 hours.



- Cool the reaction mixture to room temperature and add cyclopropylamine over 15 minutes.
   Stir for 1 hour.
- Add potassium carbonate and DMF, then heat the mixture to 120-125°C for 4 hours, collecting the toluene that distills off.
- Cool the reaction mass to 35-40°C and quench in ice water.
- Stir for 1.5 hours, then filter the solid.
- Wash the solid with water and hexane to obtain the product.[2]
- Yield: Approximately 65%[2]

#### Step 2: Synthesis of Ciprofloxacin

This step involves the nucleophilic substitution of the chlorine atom on the quinolone ring with piperazine.

- Materials:
  - 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
  - Piperazine
  - n-butanol
  - Anhydrous aluminium chloride
- Procedure:
  - A mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, piperazine, anhydrous aluminium chloride, and n-butanol is heated to reflux (118-122°C).
     [9]
  - The reaction is maintained at this temperature for 10-14 hours.
  - The reaction progress is monitored by a suitable analytical method like TLC or HPLC.



• Upon completion, the product is isolated and purified.

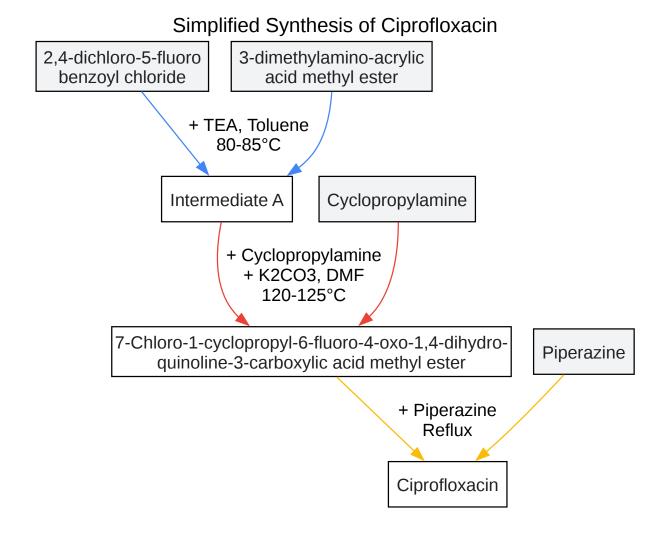
**Ouantitative Data** 

Reaction Step	Product	Yield
One-pot synthesis of quinoline intermediate	7-Chloro-1-cyclopropyl-6- fluoro-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid methyl ester	65%[2]
Ciprofloxacin synthesis from quinoline intermediate and piperazine	Ciprofloxacin	>95% (as hydrochloride salt) [10]

# **Visualization of Ciprofloxacin Synthesis**

The following diagram illustrates a common synthetic pathway for ciprofloxacin.





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Caption: A simplified reaction scheme for the synthesis of Ciprofloxacin.

# **Spectroscopic Data**

The structure of ciprofloxacin and its intermediates can be confirmed using various spectroscopic techniques.



Technique	Key Observations for Ciprofloxacin
Infrared (IR) Spectroscopy	Strong band around 1708 cm <sup>-1</sup> (C=O stretching of carboxylic acid), a peak at 1624 cm <sup>-1</sup> (quinolone C=O), and a characteristic C-F stretching vibration around 1272 cm <sup>-1</sup> .[11]
<sup>1</sup> H NMR Spectroscopy	Signals corresponding to the protons of the cyclopropyl group, piperazine ring, and the quinolone core.[10][12]
<sup>13</sup> C NMR Spectroscopy	Resonances for the carbonyl carbons of the carboxylic acid and the quinolone ring, as well as carbons of the aromatic system and the aliphatic groups.[13]
Mass Spectrometry	A molecular ion peak corresponding to its molecular weight.[10][12]

### Conclusion

This guide has provided a detailed overview of the chemical structure and a common synthetic route for ciprofloxacin. The information presented, including the chemical properties, experimental protocols, and spectroscopic data, serves as a valuable resource for professionals in the fields of chemical and pharmaceutical sciences. The synthesis of ciprofloxacin involves key chemical transformations that are well-established in organic chemistry, leading to the formation of this medically important antibiotic.

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